molecular formula C20H26O B14285506 Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- CAS No. 125796-69-2

Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)-

Cat. No.: B14285506
CAS No.: 125796-69-2
M. Wt: 282.4 g/mol
InChI Key: FUEIBZMKTBVMSB-UHFFFAOYSA-N
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Description

Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzene ring substituted with an ethylbutyl group and a methoxy group attached to a methylphenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- typically involves multi-step organic reactions. One common method includes the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification of the resulting product with 4-methylphenol using a suitable base like sodium hydride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Hydrogenated benzene derivatives

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives

Scientific Research Applications

Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2-ethylbutyl)-4-methoxy-
  • Benzene, 1-(2-ethylbutyl)-4-methyl-
  • Benzene, 1-(2-ethylbutyl)-4-phenyl-

Uniqueness

Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)- is unique due to the presence of both the 2-ethylbutyl and 4-methylphenylmethoxy groups. This combination of substituents imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

125796-69-2

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(2-ethylbutyl)-4-[(4-methylphenyl)methoxy]benzene

InChI

InChI=1S/C20H26O/c1-4-17(5-2)14-18-10-12-20(13-11-18)21-15-19-8-6-16(3)7-9-19/h6-13,17H,4-5,14-15H2,1-3H3

InChI Key

FUEIBZMKTBVMSB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C

Origin of Product

United States

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